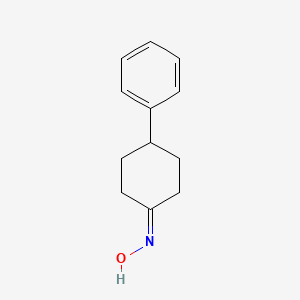

4-Phenylcyclohexanone oxime

Vue d'ensemble

Description

4-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO . The oxime functional group (-NOH) is attached to the cyclohexanone ring, and the phenyl group is attached to one side of the ring.

Synthesis Analysis

The synthesis of cyclohexanone oxime can be achieved via oxidation–oximization of cyclohexane with ammonium acetate . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers in the reaction . This methodology not only provides a direct approach to prepare cyclohexanone oxime, but also simplifies process chemistry .Molecular Structure Analysis

The molecular structure of 4-Phenylcyclohexanone oxime contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 oxime (aliphatic) .Chemical Reactions Analysis

4-Phenylcyclohexanone undergoes Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . Wittig reaction of 4-phenylcyclohexanone with (carbethoxymethylene)triphenylphosphorane under microwave irradiation has also been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylcyclohexanone oxime include a density of 1.0±0.1 g/cm3, boiling point of 294.0±29.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.4±3.0 kJ/mol, and flash point of 123.7±19.2 °C .Applications De Recherche Scientifique

Oxidation–Oximization of Cyclohexane

- Scientific Field: Chemical Engineering .

- Application Summary: This process involves an unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate .

- Methods and Procedures: The reaction was developed for the first time to access cyclohexanone oxime with 50.7% selectivity (13.6% conversion) . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers in the reaction .

- Results and Outcomes: This methodology not only provides a direct approach to prepare cyclohexanone oxime, but also simplifies process chemistry .

Beckmann Rearrangement

- Scientific Field: Organic Chemistry .

- Application Summary: Silanol groups were generated in siliceous MFI zeolite nanosheets, via alkali-free synthesis routes, for catalytic application for gas-phase Beckmann rearrangement .

- Methods and Procedures: The catalytic conversion by the zeolite nanosheets was investigated at 310 or 350 °C with cyclohexanone oxime, 4-phenylcyclohexanone oxime .

- Results and Outcomes: The specific results or outcomes of this application were not detailed in the source .

Oxime Metathesis in Dynamic Networks

- Scientific Field: Polymer Chemistry .

- Application Summary: Oxime chemistry, including the use of 4-Phenylcyclohexanone oxime, has emerged as a versatile tool for use in a wide range of applications. In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .

- Methods and Procedures: The study investigates the mechanism of the acid-catalysed dynamic exchange of oximes. As a proof of concept, oxime groups were incorporated into a cross-linked polymeric material and demonstrated the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .

- Results and Outcomes: This methodology provides a direct approach to prepare dynamic networks in polymers, simplifying process chemistry .

Sustainable Electrosynthesis of Cyclohexanone Oxime

Safety And Hazards

The safety data sheet indicates that strong oxidizing agents should be avoided . Thermal decomposition can lead to the release of irritating gases and vapors, carbon monoxide (CO), and carbon dioxide (CO2) . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Propriétés

IUPAC Name |

N-(4-phenylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAHVRPWDIEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)CCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcyclohexanone oxime | |

CAS RN |

4500-20-3 | |

| Record name | 4-Phenylcyclohexanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4500-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-chromeno[2,3-b]pyridin-7-ylacetic acid](/img/structure/B1296370.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide](/img/structure/B1296379.png)

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)

![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)

![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)